

(R)-V-0219 Hydrochloride: A Technical Guide for Metabolic Disease Research

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Compound of Interest						
Compound Name:	(R)-V-0219 hydrochloride					
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For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-V-0219 hydrochloride is the (R)-enantiomer of V-0219, a potent, orally active, small-molecule positive allosteric modulator (PAM) of the Glucagon-Like Peptide-1 Receptor (GLP-1R).[1][2][3] As a PAM, (R)-V-0219 hydrochloride enhances the receptor's response to its endogenous ligand, GLP-1, rather than activating it directly. This mechanism offers a promising therapeutic approach for metabolic diseases, particularly type 2 diabetes and obesity, a condition often termed "diabesity".[4][5][6][7] The potential advantages of a small-molecule PAM include oral administration and a reduced risk of the unwanted effects sometimes associated with direct agonists.[6][8][9] Research has demonstrated the significant potential of V-0219 and its enantiomers in improving glucose homeostasis and reducing food intake, making it a valuable tool for researchers in the field of metabolic disease.[4][5][10][11][12][13]

Mechanism of Action

(R)-V-0219 hydrochloride exerts its effects by binding to an allosteric site on the GLP-1R, a class B G-protein coupled receptor (GPCR). This binding potentiates the signal transduction initiated by the binding of GLP-1 to the orthosteric site. The primary downstream signaling cascade involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[14][15] Elevated cAMP levels, in turn, activate Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac).[7][15][16]



In pancreatic β -cells, this signaling cascade enhances glucose-stimulated insulin secretion (GSIS).[7][17] In the central nervous system, particularly in the hypothalamus and other brain regions involved in appetite regulation, activation of GLP-1R signaling pathways contributes to a reduction in food intake and body weight.[18]

Quantitative Data

The following tables summarize the key quantitative data for V-0219 and its enantiomers from preclinical studies.

Table 1: In Vitro Activity of V-0219 and its Enantiomers

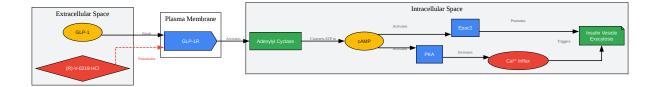
Parameter	Compound	Cell Line	Value	Reference
EC50 of GLP-1 Potentiation (Calcium Flux)	(R)-V-0219	HEK293 (hGLP- 1R)	10 nM	[4][10]
EC50 of GLP-1 Potentiation (Calcium Flux)	(S)-V-0219	HEK293 (hGLP- 1R)	10 nM	[4][10]
EC50 of GLP-1 Potentiation (Insulin Secretion)	V-0219 (racemic)	INS-1E	0.008 nM	[4][10]

Table 2: In Vivo Efficacy of (S)-V-0219 in Rodent Models



Model	Compound	Dose & Route	Effect	Reference
Wistar Rats	(S)-V-0219	0.04 & 0.2 mg/kg, i.p.	Improved glucose tolerance	[4][10][19]
Fatty Zucker Rats	(S)-V-0219	0.4 mg/kg, i.g.	Orally active, improved glucose handling	[4][10][19]
Wistar Rats	(S)-V-0219	0.1, 0.5, & 5 μg/kg, i.c.v.	Reduced food intake	[4][19]
Wild-type Mice	V-0219 (racemic)	0.1 mg/kg, i.p.	Improved glucose tolerance	[18]
GLP-1R KO Mice	V-0219 (racemic)	0.1 mg/kg, i.p.	No effect on glucose tolerance	[4]

Signaling Pathways and Experimental Workflows GLP-1R Signaling in Pancreatic β-Cells

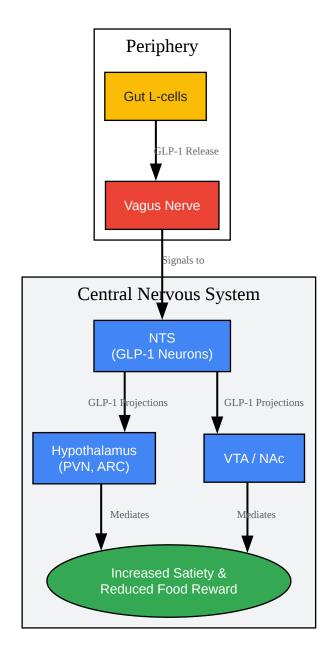


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Caption: GLP-1R signaling cascade in pancreatic β -cells.



Central Regulation of Food Intake via GLP-1R

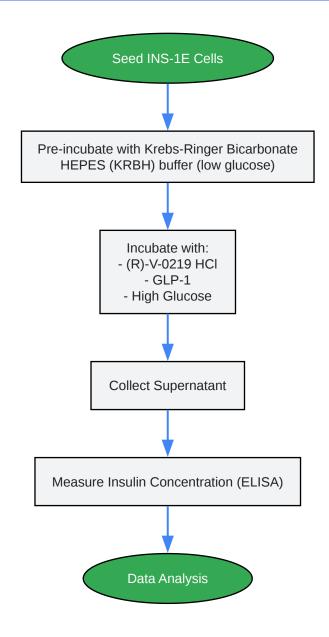


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Caption: Neural pathways for GLP-1R-mediated food intake regulation.

Experimental Workflow: In Vitro Insulin Secretion Assay





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Caption: Workflow for assessing potentiation of insulin secretion.

Experimental Protocols In Vitro Calcium Flux Assay

This protocol is adapted from the methodology used to characterize V-0219's activity on the human GLP-1R.[4]

• Cell Line: HEK-293 cells stably expressing the human GLP-1R.



Reagents:

- Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
- Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
- (R)-V-0219 hydrochloride stock solution (in DMSO).
- GLP-1 (7-36) amide stock solution.

Procedure:

- Plate HEK-293-hGLP-1R cells in a 96-well black, clear-bottom plate and culture overnight.
- Load cells with the calcium-sensitive dye according to the manufacturer's instructions.
- Wash the cells with assay buffer.
- Add varying concentrations of (R)-V-0219 hydrochloride to the wells and incubate for a specified period (e.g., 10-15 minutes).
- Add a sub-maximal concentration of GLP-1 (e.g., EC20) to the wells.
- Immediately measure the fluorescence intensity using a fluorescence plate reader (e.g., FLIPR or FlexStation).
- Data are typically expressed as the percentage of the maximal response to GLP-1.

In Vitro Insulin Secretion Assay

This protocol is based on studies performed with INS-1E rat insulinoma cells.[4]

- Cell Line: INS-1E cells.
- Reagents:
 - Krebs-Ringer Bicarbonate HEPES (KRBH) buffer with low glucose (e.g., 3 mM).
 - KRBH buffer with high glucose (e.g., 15 mM).



- o (R)-V-0219 hydrochloride stock solution (in DMSO).
- GLP-1 (7-36) amide stock solution.
- Insulin ELISA kit.
- Procedure:
 - Seed INS-1E cells in a 24-well plate and culture to appropriate confluency.
 - Wash cells with KRBH buffer containing low glucose and pre-incubate for 1-2 hours.
 - Aspirate the pre-incubation buffer.
 - Add treatment solutions:
 - Control (low and high glucose).
 - (R)-V-0219 hydrochloride alone (in low and high glucose).
 - GLP-1 alone (in high glucose).
 - **(R)-V-0219 hydrochloride** in combination with GLP-1 (in high glucose).
 - Incubate for a defined period (e.g., 30-60 minutes) at 37°C.
 - Collect the supernatant for insulin measurement.
 - Quantify insulin concentration using a commercial ELISA kit.

In Vivo Glucose Tolerance Test

This protocol is a standard method to assess glucose handling in rodent models.[4]

- Animal Model: Male Wistar rats or C57BL/6N mice.
- Reagents:
 - (R)-V-0219 hydrochloride formulation for injection (e.g., in saline/DMSO/Tween-80).



- Glucose solution (e.g., 2 g/kg).
- Glucometer and test strips.
- Procedure:
 - Fast animals overnight (e.g., 12-16 hours) with free access to water.
 - Record baseline blood glucose from a tail snip.
 - Administer (R)-V-0219 hydrochloride or vehicle via the desired route (e.g., intraperitoneal, oral gavage).
 - After a specified pre-treatment time (e.g., 30 minutes), administer a glucose bolus (intraperitoneal or oral).
 - Measure blood glucose at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
 - Calculate the area under the curve (AUC) for blood glucose to assess glucose tolerance.

Conclusion

(R)-V-0219 hydrochloride represents a significant advancement in the exploration of small-molecule therapies for metabolic disorders. Its action as a positive allosteric modulator of the GLP-1R provides a nuanced approach to enhancing incretin signaling. The data presented herein underscore its potential to improve glycemic control and reduce food intake. The detailed protocols and pathway diagrams serve as a valuable resource for researchers aiming to investigate the therapeutic utility of (R)-V-0219 hydrochloride and similar compounds in the ongoing effort to combat the global epidemic of diabesity.

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Foundational & Exploratory





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